![molecular formula C19H13N3O2S B2924191 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylamino)acrylonitrile CAS No. 373377-84-5](/img/structure/B2924191.png)
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylamino)acrylonitrile
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Description
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylamino)acrylonitrile, also known as BDTA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BDTA belongs to the class of acrylonitrile-based derivatives, which have been extensively studied for their biological activities.
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Studies on related compounds have explored their synthesis and reactivity. For instance, the reaction of acrylonitriles with various reagents has led to the formation of heterocyclic compounds, highlighting the versatility of acrylonitrile derivatives in synthesizing biologically active molecules and materials with specific photophysical properties. One study detailed the synthesis of oxazole derivatives through reactions involving acrylonitrile functionalities, indicating the potential of such compounds in constructing complex heterocyclic structures (Shablykin, Chumachenko, & Brovarets, 2010).
Photophysical Properties and Material Applications
Compounds containing benzothiazole and acrylonitrile groups have been investigated for their photophysical properties, making them promising candidates for material science applications. Research on benzothiazole derivatives has demonstrated their potential as fluorescent chemosensors for anions, with significant implications for environmental monitoring and biochemical assays. For example, a specific dye was found to act as a potent sensor for cyanide ions, showcasing the application of these compounds in detecting harmful substances in aqueous media (Nagamani et al., 2020).
properties
IUPAC Name |
(E)-3-anilino-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c20-9-14(10-21-15-4-2-1-3-5-15)19-22-16(11-25-19)13-6-7-17-18(8-13)24-12-23-17/h1-8,10-11,21H,12H2/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNIMNQOOASLCX-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CNC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC=CC=C4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylamino)acrylonitrile |
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